2-Chloro-4-[(2-fluorophenyl)methoxy]pyrimidine
CAS No.: 1340355-11-4
Cat. No.: VC5471682
Molecular Formula: C11H8ClFN2O
Molecular Weight: 238.65
* For research use only. Not for human or veterinary use.
![2-Chloro-4-[(2-fluorophenyl)methoxy]pyrimidine - 1340355-11-4](/images/structure/VC5471682.png)
Specification
CAS No. | 1340355-11-4 |
---|---|
Molecular Formula | C11H8ClFN2O |
Molecular Weight | 238.65 |
IUPAC Name | 2-chloro-4-[(2-fluorophenyl)methoxy]pyrimidine |
Standard InChI | InChI=1S/C11H8ClFN2O/c12-11-14-6-5-10(15-11)16-7-8-3-1-2-4-9(8)13/h1-6H,7H2 |
Standard InChI Key | GWBPKDTWVMYHSE-UHFFFAOYSA-N |
SMILES | C1=CC=C(C(=C1)COC2=NC(=NC=C2)Cl)F |
Introduction
Chemical Identity and Structural Features
Molecular Composition and Formula
2-Chloro-4-[(2-fluorophenyl)methoxy]pyrimidine has the molecular formula C₁₁H₈ClFN₂O, derived from its pyrimidine core (C₄H₃N₂) substituted with chlorine (Cl), a (2-fluorophenyl)methoxy group (C₇H₅FO), and additional hydrogen atoms. The molecular weight is calculated as 252.67 g/mol, consistent with halogenated pyrimidines of similar complexity .
Structural Characteristics
The pyrimidine ring’s 2-position is occupied by a chlorine atom, while the 4-position features a methoxy group (-OCH₂-) linked to a 2-fluorophenyl moiety. This substitution pattern enhances electronic asymmetry, influencing reactivity and intermolecular interactions. X-ray crystallography data for analogous compounds suggest a planar pyrimidine ring with bond angles and lengths typical of aromatic heterocycles .
Synthesis and Manufacturing
Reaction Pathways
The synthesis of 2-Chloro-4-[(2-fluorophenyl)methoxy]pyrimidine follows a two-step protocol adapted from methods used for analogous 2-chloro-4-substituted pyrimidines :
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Substitution at the 4-Position:
A 4-chloropyrimidine precursor undergoes nucleophilic aromatic substitution with (2-fluorophenyl)methanol in the presence of a base (e.g., sodium hydride or potassium tert-butoxide). Polar aprotic solvents like dimethylformamide (DMF) or acetonitrile facilitate this reaction at elevated temperatures (80–100°C) . -
Chlorination at the 2-Position:
The intermediate 4-[(2-fluorophenyl)methoxy]pyrimidine is treated with chlorinating agents such as phosphorus oxychloride (POCl₃) or sulfuryl chloride (SO₂Cl₂) under reflux conditions. Catalytic amounts of N,N-dimethylformamide (DMF) may enhance chlorination efficiency .
Optimization Strategies
Patent CN103554036B highlights challenges in avoiding byproducts like 4-chloro-2-substituted isomers . Key optimizations include:
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Solvent Selection: Using methylene chloride or toluene improves reaction selectivity.
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Stoichiometric Control: Maintaining a 1:10 molar ratio of precursor to chlorinating agent minimizes side reactions.
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Temperature Gradients: Gradual heating from 0°C to room temperature reduces exothermic side processes .
Physicochemical Properties
Thermal Stability and Solubility
The compound exhibits moderate thermal stability, with a predicted boiling point exceeding 300°C based on analogs like 2-Chloro-4-(4-fluorophenyl)pyrimidine (364.2°C) . Solubility trends suggest lipophilicity (LogP ~2.2), favoring organic solvents such as dichloromethane and ethyl acetate over aqueous media .
Spectroscopic Data
While experimental spectra for this specific compound are unavailable, related pyrimidines show characteristic signals:
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¹H NMR: Aromatic protons resonate between δ 7.0–8.5 ppm, with distinct splitting patterns for the 2-fluorophenyl group .
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¹³C NMR: The pyrimidine carbons appear at δ 150–160 ppm, while the methoxy carbon resonates near δ 55 ppm .
Chemical Reactivity and Functionalization
Electrophilic Substitution
The chlorine atom at the 2-position is highly reactive toward nucleophiles, enabling further derivatization. For example, Suzuki-Miyaura coupling with aryl boronic acids could introduce aryl groups at this position, expanding structural diversity.
Stability Under Ambient Conditions
The compound is hygroscopic and requires storage at 2–8°C under inert atmospheres to prevent hydrolysis of the methoxy group . Decomposition pathways may involve cleavage of the ether linkage under strongly acidic or basic conditions.
Related Compounds and Analogues
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